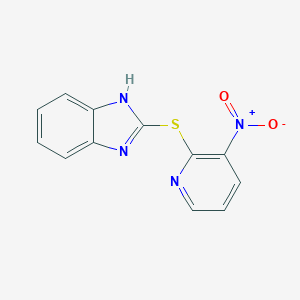
2-(3-nitropyridin-2-yl)sulfanyl-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-nitropyridin-2-yl)sulfanyl-1H-benzimidazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a benzimidazole derivative that contains a nitro group and a thiol group attached to the pyridine ring.
Wirkmechanismus
The mechanism of action of 2-(3-nitropyridin-2-yl)sulfanyl-1H-benzimidazole involves the inhibition of specific enzymes or proteins that are involved in the growth or survival of cancer cells or inflammation. The exact mechanism of action is still under investigation, but it is believed to involve the inhibition of protein kinases or the disruption of mitochondrial function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in animal models. It has been found to have a low toxicity profile and does not cause significant side effects. Additionally, this compound has been found to have a high bioavailability, which makes it an ideal candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-(3-nitropyridin-2-yl)sulfanyl-1H-benzimidazole in lab experiments is its high potency and selectivity towards specific targets. Additionally, this compound has a low toxicity profile and does not cause significant side effects, which makes it an ideal candidate for further development as a therapeutic agent. However, one of the limitations of using this compound in lab experiments is its low yield of synthesis, which can make it difficult to obtain large quantities for further studies.
Zukünftige Richtungen
There are several future directions for the research on 2-(3-nitropyridin-2-yl)sulfanyl-1H-benzimidazole. One of the major areas of focus is the development of more efficient synthesis methods to obtain larger quantities of this compound. Additionally, further studies are needed to investigate the exact mechanism of action and potential targets for this compound. Finally, more preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound as a therapeutic agent for cancer and inflammation.
Synthesemethoden
The synthesis of 2-(3-nitropyridin-2-yl)sulfanyl-1H-benzimidazole involves the reaction of 2-aminopyridine with 2-nitrobenzenesulfenyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the final product. The yield of the synthesis is approximately 50%.
Wissenschaftliche Forschungsanwendungen
2-(3-nitropyridin-2-yl)sulfanyl-1H-benzimidazole has been extensively studied for its potential applications in various areas of scientific research. One of the major areas of application is in the field of medicinal chemistry, where this compound has shown promising results as an anticancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. Additionally, this compound has shown potential as an anti-inflammatory agent, where it can inhibit the production of inflammatory cytokines and reduce inflammation in animal models.
Eigenschaften
CAS-Nummer |
73768-75-9 |
|---|---|
Molekularformel |
C12H8N4O2S |
Molekulargewicht |
272.28 g/mol |
IUPAC-Name |
2-(3-nitropyridin-2-yl)sulfanyl-1H-benzimidazole |
InChI |
InChI=1S/C12H8N4O2S/c17-16(18)10-6-3-7-13-11(10)19-12-14-8-4-1-2-5-9(8)15-12/h1-7H,(H,14,15) |
InChI-Schlüssel |
QUKUDQKLVDCAAY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)SC3=C(C=CC=N3)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=N2)SC3=C(C=CC=N3)[N+](=O)[O-] |
Andere CAS-Nummern |
73768-75-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



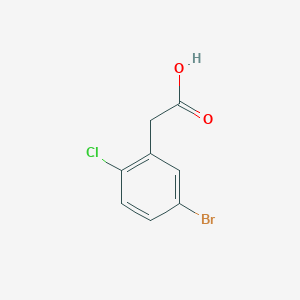
![N-ethyl-4-[(E)-inden-1-ylidenemethyl]aniline](/img/structure/B183337.png)

![N-[2-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide](/img/structure/B183340.png)

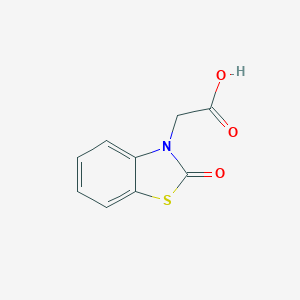
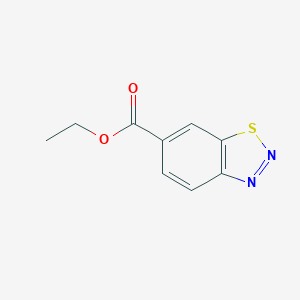
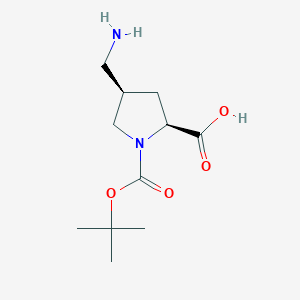
![3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B183346.png)

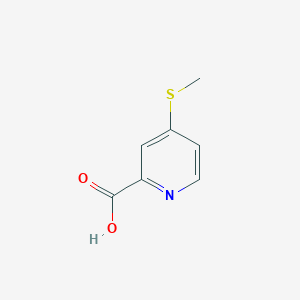
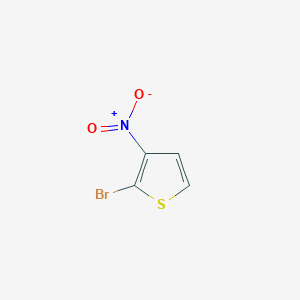
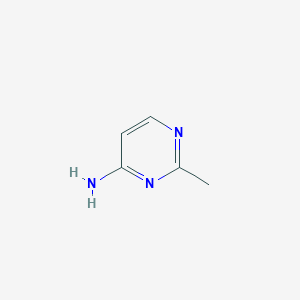
![6-(4-chlorophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B183356.png)